N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDOSONAOLSLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the furan-3-carbonyl piperidine intermediate: This step involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the ethanediamide linkage: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide linkage.
Attachment of the pyrrolidinone moiety: Finally, the compound is reacted with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The piperidine and pyrrolidinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine and pyrrolidinone derivatives.
Scientific Research Applications
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs from the evidence:
Piperidine/Piperazine-Based Analogs ()
Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) share a piperazine core but differ in substituents. Key distinctions:
*The trifluoromethyl group in 9a enhances lipophilicity (logP ~3.5 vs. The target compound’s ethanediamide linker and pyrrolidinone moiety may favor polar interactions, making it more suitable for targets requiring hydrophilic binding pockets.
Fentanyl Derivatives ()
Fentanyl analogs like cyclopropylfentanyl and p-fluoro-butyrylfentanyl share a 4-anilidopiperidine scaffold but prioritize opioid receptor binding. Key differences:
The absence of an anilido group in the target compound suggests divergent therapeutic applications, possibly avoiding opioid-related side effects.
1,4-Dihydropyridines ()
Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) feature redox-active dihydropyridine cores. Comparison highlights:
The target compound’s lack of redox activity may confer better stability under physiological conditions compared to dihydropyridines.
Research Findings and Hypotheses
Pharmacological Speculation
- Target engagement: Potential activity at serotonin or sigma receptors due to piperidine and furan motifs, as seen in related CNS agents .
- Safety profile : Lower risk of opioid-like respiratory depression compared to fentanils, given structural dissimilarity .
Biological Activity
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, a furan moiety, and an oxopyrrolidine group, suggest that it may interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Furan Moiety | A five-membered aromatic ring with one oxygen atom. |
| Oxopyrrolidine Group | A five-membered ring containing one nitrogen and one carbonyl group. |
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate receptor activity related to inflammation and neurodegeneration, potentially providing therapeutic benefits in these contexts.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors : It could bind to specific receptors, influencing signal transduction pathways.
Biological Activity Studies
Recent studies have investigated the compound's pharmacological properties, focusing on its anti-inflammatory and neuroprotective effects.
Case Study 1: Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Neuroprotective Properties
Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death. This neuroprotective effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar derivatives to highlight its unique properties:
| Compound Name | Biological Activity |
|---|---|
| N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-benzamide | Moderate anti-inflammatory effects |
| N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-4-methoxybenzamide | Enhanced neuroprotective effects due to methoxy substitution |
Synthesis and Purification
The synthesis of this compound involves several steps, including:
- Formation of the furan derivative via reaction with thionyl chloride.
- Coupling with piperidine to form the piperidine-furan intermediate.
- Final coupling with the oxopyrrolidine-containing phenyl derivative.
Purification methods such as recrystallization and chromatography are employed to isolate the final product in high purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
